CTNNB1 -

CTNNB1

Catalog Number: EVT-243875
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CTNNB1 is classified as a proto-oncogene due to its role in promoting cell growth and survival. Its dysregulation is implicated in various cancers, including colorectal cancer, lung adenocarcinoma, and medulloblastoma . The protein's activity is tightly regulated by a destruction complex that includes proteins such as APC (adenomatous polyposis coli) and AXIN, which target CTNNB1 for degradation in the absence of Wnt signaling.

Synthesis Analysis

Methods of Synthesis

CTNNB1 can be synthesized through various methods in laboratory settings. One common approach involves using plasmid vectors for gene expression studies. For instance, the S37C mutation of CTNNB1 was established by constructing a specific plasmid vector (pCDH-CMV-MCS-EF1-puro) and subsequently transfecting it into cells to observe the effects of this mutation on cellular behavior .

Technical Details

The synthesis typically involves:

  • Plasmid Construction: Utilizing restriction enzymes (e.g., XbaI/NotI) for cloning.
  • Cell Culture: Growing appropriate cell lines (e.g., lung adenocarcinoma cells) for transfection.
  • Transfection: Introducing the plasmid into cells using methods such as lipofection or electroporation.
  • Validation: Assessing successful expression via techniques like Western blotting and quantitative PCR .
Molecular Structure Analysis

Structure of CTNNB1

CTNNB1 consists of multiple structural domains that facilitate its dual role in adhesion and signaling. The protein has:

  • Armadillo Repeats: These are responsible for binding to cadherins and other proteins.
  • Nuclear Localization Signal: This allows CTNNB1 to translocate to the nucleus when activated by Wnt signaling.

Data on Molecular Structure

The full-length CTNNB1 protein is composed of 781 amino acids. Structural studies have revealed that the protein adopts a conformation conducive to both its adhesive functions at the membrane and its role as a transcriptional co-activator within the nucleus .

Chemical Reactions Analysis

Reactions Involving CTNNB1

CTNNB1 undergoes several biochemical reactions that are critical for its function:

  • Phosphorylation: Inactive forms of CTNNB1 are phosphorylated by glycogen synthase kinase 3 beta (GSK3β), leading to its recognition by the destruction complex for degradation.
  • Dephosphorylation: Wnt signaling inhibits this phosphorylation, stabilizing CTNNB1 and allowing it to accumulate in the nucleus.

Technical Details of Reactions

The interactions between CTNNB1 and other proteins can be studied using techniques such as:

  • Chromatin Immunoprecipitation Sequencing (ChIP-seq): This method identifies binding sites of CTNNB1 on DNA.
  • Mass Spectrometry: Used to analyze phosphorylation states and identify interacting partners .
Mechanism of Action

Process of Action

CTNNB1 functions primarily through:

  • Signal Transduction: Upon Wnt ligand binding to its receptor, CTNNB1 is released from the destruction complex, leading to its stabilization.
  • Nuclear Translocation: Stabilized CTNNB1 translocates to the nucleus where it binds to TCF/LEF transcription factors, activating target genes involved in cell proliferation and survival.

Data Supporting Mechanism

Studies have shown that mutations in CTNNB1 can lead to constitutive activation of Wnt signaling pathways, resulting in uncontrolled cellular proliferation . This mechanism underscores its role as an oncogene in various cancers.

Physical and Chemical Properties Analysis

Physical Properties

CTNNB1 is a soluble protein predominantly found in both cytoplasmic and nuclear compartments. It exhibits:

  • Molecular Weight: Approximately 92 kDa.
  • Isoelectric Point: Varies based on post-translational modifications but generally falls between 6.0 and 7.0.

Chemical Properties

CTNNB1's stability is influenced by:

  • pH Levels: Optimal activity occurs at physiological pH (around 7.4).
  • Temperature Sensitivity: Like many proteins, it is sensitive to extreme temperatures which may lead to denaturation.
Applications

Scientific Uses of CTNNB1

CTNNB1 has significant applications in research and medicine:

  • Cancer Research: Understanding mutations in CTNNB1 helps elucidate mechanisms of tumorigenesis.
  • Therapeutic Targeting: Inhibitors targeting the Wnt/CTNNB1 pathway are being explored as potential cancer therapies.
  • Biomarker Development: Elevated levels of CTNNB1 can serve as biomarkers for certain cancers, aiding in diagnosis and prognosis .
Molecular Biology of CTNNB1

Gene Structure and Evolutionary Conservation

CTNNB1 (Catenin Beta 1), located on human chromosome 3q22.1 (chr3:41240942–41281939), spans 14 protein-coding exons and encodes β-catenin, a 781-amino acid protein [8]. The gene’s promoter region contains binding sites for transcription factors like TCF/LEF, which mediate Wnt-responsive expression. Evolutionary analysis reveals deep conservation across metazoans: Drosophila Armadillo is its ortholog, sharing >60% amino acid identity in the central armadillo repeat domain [6]. In vertebrates, β-catenin duplication gave rise to plakoglobin (γ-catenin), which shares 69% sequence identity but has distinct roles in desmosomal junctions [6]. Unicellular eukaryotes like yeast express distant homologs (e.g., Vac8p), which retain limited functional overlap in cell adhesion [6]. The armadillo domain’s structural conservation—comprising repeating three-helix bundles—underpins its role in universal eukaryotic processes such as Wnt signaling and cell adhesion [9].

Table 1: Evolutionary Conservation of CTNNB1 Domains

DomainOrganismsConservation LevelKey Functions
N-terminalVertebrates, InvertebratesHigh (phosphodegron)Ubiquitin-mediated degradation
Armadillo repeatsMammals to DrosophilaVery highProtein binding, nuclear import
C-terminalVertebrates onlyModerateTranscriptional activation

Transcriptional Regulation and Alternative Splicing Variants

CTNNB1 transcription is spatiotemporally regulated by enhancers and epigenetic modifiers. The neocortical enhancer neCtnnb1, located 55 kb upstream of the transcription start site, drives expression in neural progenitors via chromatin looping mediated by ASH2L, a component of the H3K4 methyltransferase complex [4]. This enhancer is enriched with H3K27ac and DNase I hypersensitive sites in dorsal forebrains and specifically governs β-catenin expression in the subventricular zone during neurogenesis [4].

Alternative splicing generates functionally distinct isoforms. In goats, four testis-specific variants (Ctnnb1-A, -B, -C, -D) arise from exon skipping and alternative 3′ splice sites [1] [5]. Ctnnb1-C dominates in testis tissue and correlates with male fertility, though its structure lacks the N-terminal degradation domain present in the canonical isoform [5]. Human databases likewise report splice variants altering the phosphodegron, though their physiological impacts remain under investigation.

Table 2: Experimentally Validated CTNNB1 Splice Variants

VariantStructure AlterationExpression SiteFunctional Implication
Ctnnb1-AFull-lengthUbiquitousStandard Wnt signaling
Ctnnb1-BExon 3 deletionTestis, kidneyStabilized protein
Ctnnb1-CAltered C-terminusTestisEnhanced male fertility
Ctnnb1-DTruncated armadillo repeatsSpleen, heartUnknown

Protein Domain Architecture: Armadillo Repeats and Functional Motifs

β-catenin’s modular structure comprises three domains:

  • N-terminal domain (residues 1–150): Contains a phosphodegron motif (DSGXXS) targeted by GSK3β and CK1α kinases. Phosphorylation primes β-catenin for β-TrCP-mediated ubiquitination [2].
  • Central armadillo repeats (ARM; residues 151–664): Twelve tandem repeats of a 42-amino acid helix-loop-helix motif form a superhelical groove that binds >20 partners, including E-cadherin, APC, and TCF4 [6] [9]. Repeat 5 (K335) and repeat 6 (N387) are mutation hotspots in liver tumors; substitutions like K335I weaken APC binding, stabilizing β-catenin and hyperactivating Wnt targets [2].
  • C-terminal domain (residues 665–781): Recruits transcriptional coactivators (e.g., BCL9, Pygopus) via hydrophobic pockets and is dispensable for adhesion [6].

Notably, CTNNBL1—a β-catenin paralog—shares ARM domain architecture but lacks the N-terminal degron. Its truncated ARM repeats bind nuclear localization signals (NLSs) in spliceosome components but cannot activate Wnt signaling [9].

Post-Translational Modifications and Ubiquitin-Proteasome System Regulation

β-catenin turnover is exquisitely controlled by phosphorylation, ubiquitination, and deubiquitination:

  • Phosphorylation: Sequential phosphorylation by CK1α (at S45) and GSK3β (T41, S37, S33) creates a phosphodegron recognized by the E3 ligase β-TrCP. This triggers K48-linked polyubiquitination and proteasomal degradation [2] [10].
  • Oncogenic mutations: >80% of craniopharyngiomas and hepatocellular carcinomas harbor CTNNB1 exon 3 mutations (e.g., S33F, S45P). These mutations impair phosphodegron function, increasing β-catenin half-life from minutes to hours [10]. A novel CTNNB1 mutation identified in craniopharyngioma combines a transversion (c.98C>G) with an in-frame deletion (p.S33del), conferring complete resistance to ubiquitination [10].
  • Deubiquitination: Ubiquitin C-terminal hydrolase L3 (UCHL3) removes ubiquitin chains from β-catenin, stabilizing it in bladder cancer. UCHL3 knockdown accelerates β-catenin degradation, while its catalytic mutant (C94A) fails to stabilize β-catenin [3].
  • Other PTMs: Acetylation at K19/K49 enhances transcriptional activity, while SUMOylation at K252 represses it. Extracellular proteasomes also exhibit CTNNB1-specific PTMs (e.g., K228 succinylation), though their roles are unclear [7].

Table 3: Key Post-Translational Modifications of β-Catenin

PTM TypeResiduesEnzymeFunctional Outcome
PhosphorylationS33/S37/S41/S45GSK3β/CK1αDegradation priming
UbiquitinationK19/K49β-TrCPProteasomal degradation
DeubiquitinationMultiple lysinesUCHL3Stabilization
AcetylationK19/K49CBP/p300Enhanced coactivator binding
SuccinylationK228 (extracellular)UnknownUnknown

The ubiquitin-proteasome system (UPS) fine-tunes β-catenin abundance spatially. Nuclear-cytoplasmic shuttling of β-TrCP and compartment-specific E3 ligases (e.g., APC in the destruction complex) ensure localized degradation [7]. Dysregulation of this system is a hallmark of cancers and neurodevelopmental disorders linked to CTNNB1.

Properties

Product Name

CTNNB1

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